2-(2-Chloropyridin-4-YL)acetonitrile

Description

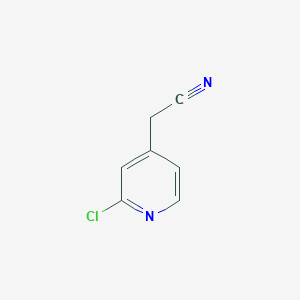

2-(2-Chloropyridin-4-YL)acetonitrile is a chemical compound with the molecular formula C7H5ClN2. It is a versatile small molecule scaffold used in various fields of scientific research and industry. This compound is characterized by the presence of a chloropyridine ring and an acetonitrile group, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name |

2-(2-chloropyridin-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-7-5-6(1-3-9)2-4-10-7/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUUSSZGXKUHJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700020 | |

| Record name | (2-Chloropyridin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000565-45-6 | |

| Record name | (2-Chloropyridin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-4-YL)acetonitrile typically involves the reaction of 2-chloropyridine with acetonitrile under specific conditions. One common method includes the use of an inert atmosphere and anhydrous conditions to ensure the purity of the product. The reaction mixture is heated to reflux, and the resulting product is purified through distillation[2][2].

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity and quality of the final product[2][2].

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-4-YL)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Reagents: Used in substitution reactions to replace the chlorine atom.

Oxidizing Agents: Employed in oxidation reactions to modify the pyridine ring.

Reducing Agents: Utilized in reduction reactions to alter the acetonitrile group.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, nitriles, and other complex organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Key Reactions

- Substitution Reactions : The chlorine atom can be replaced by other functional groups using nucleophilic reagents.

- Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different derivatives.

- Coupling Reactions : It participates in coupling reactions to form more complex organic structures.

Medicinal Chemistry

2-(2-Chloropyridin-4-YL)acetonitrile is explored for its potential therapeutic properties. Its structure allows it to act as a ligand for various biological targets, influencing cellular functions and signaling pathways.

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines. Structure-activity relationship (SAR) studies suggest that modifications at the pyridine ring significantly impact anticancer efficacy .

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. Compounds with similar structures have shown potential as reversible AChE inhibitors, which could aid in treating neurodegenerative diseases .

- Targeted Drug Development : It serves as a scaffold in designing new therapeutic agents aimed at various molecular targets, including kinases involved in cancer progression .

Organic Synthesis

The compound is widely used as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in developing new materials and pharmaceuticals.

- Building Block for Complex Molecules : Its unique structure allows it to be utilized in synthesizing other bioactive compounds and pharmaceuticals .

- Industrial Applications : In addition to pharmaceutical applications, this compound is used in producing agrochemicals and dyes .

Case Study 1: Anticancer Properties

A study demonstrated that modifying the chloropyridine moiety significantly affected the anticancer activity against specific cancer cell lines. The research focused on evaluating the cytotoxic effects of synthesized derivatives of this compound using MTT assays, revealing promising results that warrant further investigation into its use as an anticancer agent .

Case Study 2: Enzyme Inhibition

In another study, this compound was tested for its ability to inhibit AChE activity. The results indicated that certain derivatives exhibited significant inhibition, suggesting potential applications in treating conditions like Alzheimer's disease. The study employed kinetic assays to evaluate enzyme activity before and after compound treatment .

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-4-YL)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the chloropyridine ring and acetonitrile group allows it to participate in various biochemical processes, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

2-(4-Chloropyridin-2-YL)acetonitrile: Similar structure but with the chlorine atom at a different position.

4-Acetyl-2-chloropyridine: Contains an acetyl group instead of an acetonitrile group.

2-Chloro-5-(cyanomethyl)pyridine: Another chloropyridine derivative with a cyanomethyl group .

Uniqueness

2-(2-Chloropyridin-4-YL)acetonitrile is unique due to its specific substitution pattern and the presence of both the chloropyridine ring and acetonitrile group. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic applications .

Biological Activity

2-(2-Chloropyridin-4-YL)acetonitrile is a chemical compound with the molecular formula C7H5ClN2, known for its potential biological activities and applications in medicinal chemistry. This compound features a chloropyridine ring and an acetonitrile group, which contribute to its reactivity and interaction with various biological targets.

The biological activity of this compound primarily stems from its ability to act as a ligand. It can bind to specific receptors or enzymes, thereby modulating their activity. The presence of the chloropyridine moiety allows for interactions that can influence cellular signaling pathways and biochemical processes, making it a valuable candidate in drug development .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications at the pyridine ring significantly affect the anticancer efficacy .

- Enzyme Inhibition : This compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Compounds with similar structures have demonstrated potential as reversible AChE inhibitors, which could be beneficial in treating neurodegenerative diseases .

- Targeted Drug Development : The compound has been utilized as a scaffold in the design of new therapeutic agents aimed at various molecular targets, including kinases involved in cancer progression .

Case Studies and Research Findings

-

Anticancer Activity :

- A study evaluated the anticancer effects of this compound derivatives against 60 different cancer cell lines. The results indicated that certain modifications enhanced potency, with some derivatives achieving IC50 values in the low micromolar range .

- Table 1 summarizes the IC50 values for selected derivatives:

Compound IC50 (µM) Cancer Cell Line 9f 0.45 MCF-7 10c 0.30 A549 10f 0.25 HeLa -

Enzyme Inhibition :

- Research on enzyme inhibition revealed that certain derivatives of this compound could effectively inhibit AChE, with varying degrees of potency depending on structural modifications. The SAR studies highlighted the importance of specific substituents on the pyridine ring .

- Table 2 presents enzyme inhibition data:

Compound AChE Inhibition (%) IC50 (nM) Compound A 75 150 Compound B 60 200 Compound C 85 100

Q & A

Q. What are the standard synthetic routes for 2-(2-Chloropyridin-4-yl)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves nucleophilic substitution or condensation reactions. For example, in a metal-free visible-light-promoted synthesis, donor/donor diazo precursors can react with amines or other nucleophiles. Optimization includes:

- Solvent selection : Acetonitrile is often used due to its polarity and miscibility .

- Catalyst-free conditions : Light irradiation (e.g., blue LEDs) avoids metal catalysts, enhancing sustainability .

- Purification : Column chromatography with hexane:EtOAc (10:1) achieves >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR : Key peaks include nitrile (C≡N) stretches at ~2230–2260 cm⁻¹ and aromatic C-Cl vibrations at 550–850 cm⁻¹. For example, a study reported a nitrile peak at 1725 cm⁻¹ and aromatic C-Cl at 822 cm⁻¹ .

- NMR : H NMR in CDCl₃ shows pyridinyl protons as doublets (δ 7.5–8.5 ppm) and acetonitrile CH₂ as a singlet (δ ~3.8 ppm). C NMR confirms nitrile carbon at ~115–120 ppm .

Q. How does the nitrile group influence the compound’s stability under acidic/basic conditions?

Methodological Answer: The nitrile group is susceptible to hydrolysis under strong acidic/basic conditions. Stability studies should:

- Use pH-controlled environments (e.g., buffers).

- Monitor degradation via HPLC or TLC.

- For basic conditions, avoid prolonged exposure to NaOH >1M to prevent hydrolysis to carboxylic acids .

Q. What are typical impurities in synthetic batches, and how are they quantified?

Methodological Answer: Common impurities include unreacted 2-chloropyridine derivatives or oxidation byproducts. Analytical methods:

- HPLC : Reverse-phase C18 column with UV detection at 254 nm.

- GC-MS : Identifies volatile byproducts (e.g., chlorinated fragments) .

Q. How is the compound’s solubility profile determined for reaction design?

Methodological Answer:

- Stepwise testing : Dissolve in solvents (DMSO, MeOH, EtOAc) at 1–10 mg/mL.

- Cloud-point analysis : Measures solubility limits in mixed solvents (e.g., acetonitrile/water) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Q. How are crystallographic data contradictions resolved for structural validation?

Methodological Answer:

Q. What mechanistic insights explain unexpected byproducts in amination reactions?

Methodological Answer:

Q. How do solvent polarity and coordination ability affect metal-mediated reactions?

Methodological Answer:

- Acetonitrile as a ligand : In Pt(II) complexes, acetonitrile’s lone pair on nitrogen coordinates metals, altering reaction rates. Compare with DMF or THF using cyclic voltammetry .

Q. What strategies validate conflicting spectral data (e.g., IR vs. Raman)?

Methodological Answer:

- Cross-validation : Use solid-state NMR to confirm crystallinity vs. amorphous content.

- Synchrotron XRD : High-resolution data resolves bond-length discrepancies (e.g., C-Cl vs. C≡N) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.